molecular formula C12H12O4 B13091385 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid

Cat. No.: B13091385
M. Wt: 220.22 g/mol
InChI Key: PDIYUGFOSZZYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid (CAS 78239-36-8) is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 . This dicarboxylic acid derivative is built on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a structure of significant interest in chemical research . The tetralin core is a partially hydrogenated derivative of naphthalene, and its derivatives have been explored in various scientific contexts, including serving as synthetic intermediates for more complex molecular architectures . While the specific biological activity and research applications of this particular dicarboxylic acid are not fully delineated, related naphthalene and tetrahydronaphthalene derivatives have been studied for a range of activities, underscoring the potential of this chemical class in research . This product is intended for research purposes as a chemical reference standard or synthetic building block. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)

InChI Key

PDIYUGFOSZZYOF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from Alkoxybenzyl Alcohols (Chinese Patent CN106748752A)

This method involves a six-step process starting from ortho-phthalaldehyde derivatives and maleic anhydride, with careful control of reaction conditions to improve yield and reduce environmental impact:

Step Reaction Type Description Key Conditions and Notes
I Acetalation Formation of ortho-phthalaldehyde monoacetal by reacting ortho-phthalaldehyde with alcohol (C2-C4) and acid catalyst Heat under reflux with hexamethylene to remove water, yielding OPA monoacetal
II Reduction Reduction of OPA monoacetal to 2-alkoxybenzyl alcohol using tetrahydrofuran solvent and reducing agent Slow addition, reflux, micro-reflux termination with water and HCl, temperature control critical (95-105°C)
III Hydrolysis Hydrolysis of 2-alkoxybenzyl alcohols in methanol with acidic catalyst and NaOH solution Reflux heating, extraction with petroleum ether, drying to yield 2-methoxybenzo dihydrofurans
IV Cycloaddition Reaction of dihydrofurans with maleic anhydride and acetic anhydride in organic solvent (chlorobenzene, toluene, xylenes) Reflux heating, crystallization upon cooling, filtration to obtain oxo acid anhydrides
V Dehydration Conversion of oxo acid anhydrides to naphthalic anhydrides by acid treatment Use of concentrated HCl, H2SO4 or HNO3, temperature control below 50°C, reaction time 5-7 hours
VI Hydrolysis Final hydrolysis of naphthalic anhydride with NaOH solution to yield 2,3-naphthalenedicarboxylic acid pH adjusted to 5-6, reaction at 20-60°C for 2-4 hours, filtration and drying to obtain product

Key advantages : This method offers mild reaction conditions, low pollution, and suitability for large-scale industrial production. Product purity and yield are significantly improved compared to earlier methods using dimethylformamide and sodium iodide.

Preparation from Alkali Metal 2-Naphthoates (US Patent US3487106A)

This process focuses on the selective carboxylation of alkali metal 2-naphthoates under anhydrous conditions to produce 2,3-naphthalenedicarboxylic acid:

Parameter Description
Starting Material Sodium or potassium 2-naphthoate (alkali metal salt of 2-naphthoic acid)
Reaction Conditions Temperature: 300–500°C (300–425°C preferred with potassium salts)
Pressure CO pressure ≥ 50 psi gauge (above 1000 psi for some conditions)
Catalyst Carbonates such as cadmium carbonate, sodium carbonate, or potassium carbonate
Reaction Environment Anhydrous, exclusion of alkali metal 1-naphthoate to avoid 2,6-isomer formation
Outcome Selective formation of 2,3-naphthalenedicarboxylic acid with naphthalene as a byproduct

This method is notable for its specificity in producing the 2,3-isomer rather than the more common 2,6-isomer. The choice of alkali metal salt and strict control of temperature, pressure, and catalyst presence are critical for selectivity and yield.

Oxidation of Alkyl-Substituted Tetrahydronaphthalenes (US Patent US3247247A)

An alternative approach involves the oxidation of alkyl-substituted tetrahydronaphthalenes using nitrogen oxides and selenium oxide catalysts:

Step Description Conditions and Notes
Starting Material Alkyl-substituted tetrahydronaphthalenes (mono-, di-, or trialkyl derivatives with C1-C6 alkyl groups) The alkyl groups are oxidized to carboxylic acids while the saturated ring undergoes dehydrogenation
Oxidizing Agent Nitrogen oxides (NO gas) Elevated temperatures, presence of selenium oxide catalyst, inert solvent
Reaction Outcome Simultaneous oxidation of alkyl side chains to carboxylic acids and dehydrogenation to aromatic ring Produces naphthalene dicarboxylic acids with minimal ring rupture or side products

This method is advantageous for converting alkyl tetrahydronaphthalenes directly into corresponding naphthalene carboxylic acids, including the tetrahydro derivatives, with high selectivity and fewer decomposition products.

Comparative Summary of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Multi-step synthesis from OPA derivatives (CN106748752A) Ortho-phthalaldehyde derivatives Acetalation, reduction, cycloaddition, hydrolysis High purity, scalable, mild conditions Multi-step complexity
Carboxylation of alkali metal 2-naphthoates (US3487106A) Sodium or potassium 2-naphthoate High-temperature CO reaction with carbonate catalyst High selectivity for 2,3-isomer Requires high temperature and pressure
Oxidation of alkyl-substituted tetrahydronaphthalenes (US3247247A) Alkyl-substituted tetrahydronaphthalenes Oxidation with NO and SeO2 catalyst Direct oxidation and dehydrogenation Use of toxic NO gas and selenium compounds

Research Findings and Industrial Considerations

  • The multi-step method involving acetal intermediates and cycloaddition (Chinese patent) addresses previous drawbacks such as low yield (~73%), poor purity, and environmental pollution seen in older methods using dimethylformamide and sodium iodide.

  • The selective carboxylation process (US patent) demonstrates that the choice of alkali metal salt and exclusion of isomeric contaminants are critical to obtain the 2,3-dicarboxylic acid isomer, which is essential for specialized polymer and dye applications.

  • Oxidation of alkyl-substituted tetrahydronaphthalenes provides a simultaneous ring dehydrogenation and side-chain oxidation route, which is efficient but requires careful handling of reagents and catalysts.

  • Industrial production favors methods that balance yield, purity, environmental impact, and cost. The Chinese patent method appears promising for scale-up due to its mild conditions and lower pollution.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .

Scientific Research Applications

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural Isomerism and Aggregation Behavior

The position of carboxylic acid groups on the naphthalene ring significantly influences molecular interactions and material properties. For example:

  • 2,3-Naphthalenedicarboxylic acid (CAS 2169-87-1) forms spherical aggregates due to π-π stacking and electrostatic interactions, as observed in dendrimer-dye assemblies .
  • 1,4-Naphthalenedicarboxylic acid (CAS 53440-12-3) generates cylindrical aggregates under similar conditions, highlighting the critical role of substituent positioning in nanostructure formation .

In contrast, 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid lacks full aromaticity due to hydrogenation, which likely reduces π-π interactions and alters aggregation dynamics. This structural change may favor flexibility in polymer matrices or modified solubility profiles compared to non-hydrogenated isomers.

Hydrogenated vs. Non-Hydrogenated Analogs

Hydrogenation introduces a partially saturated ring system, modifying key properties:

Property 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic Acid (Inferred) 2,3-Naphthalenedicarboxylic Acid
Molecular Weight ~218.21 (C₁₂H₁₂O₄)* 216.20
Aromaticity Reduced (tetrahydro structure) Fully aromatic
Aggregation Behavior Likely less ordered (reduced π-π interactions) Spherical aggregates

*Inferred molecular weight based on structural similarity and hydrogenation.

Substituent Effects

The introduction of functional groups further diversifies properties:

  • 6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 2471-69-4) has a methoxy group at position 6, increasing steric bulk and hydrophobicity (LogP = 4.63) . This contrasts with the unsubstituted tetrahydro-dicarboxylic acid, which may exhibit higher polarity and reactivity.

Key Research Findings

  • Aggregation Differences : The 2,3-dicarboxylic acid isomer’s spherical aggregation contrasts with cylindrical structures formed by 1,4-isomers, emphasizing positional isomerism’s role in material design .
  • Hydrogenation Effects: Partial saturation reduces aromaticity, likely lowering melting points and enhancing solubility in non-polar solvents compared to fully aromatic analogs.
  • Polymer Compatibility : Hydrogenated derivatives may bridge the gap between rigid aromatic polymers and flexible aliphatic systems, though further studies are needed .

Biological Activity

1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid (CAS No. 78239-36-8) is a bicyclic compound with the molecular formula C12_{12}H12_{12}O4_4 and a molecular weight of 220.22 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its pharmacological properties, safety assessments, and relevant case studies.

Chemical Structure and Properties

The structure of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid features two carboxylic acid groups attached to a tetrahydronaphthalene core. Its physical properties include:

PropertyValue
Molecular FormulaC12_{12}H12_{12}O4_4
Molecular Weight220.22 g/mol
Boiling PointNot specified
Melting Point97 °C

Genotoxicity and Safety Assessments

The European Food Safety Authority (EFSA) conducted a safety assessment concerning the use of similar compounds in food contact materials. The panel concluded that 1,2,3,4-tetrahydronaphthalene derivatives do not raise concerns regarding genotoxicity when used as co-monomers in polyester production. This finding is significant as it suggests a favorable safety profile for potential applications in consumer products .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the naphthalene structure enhanced antibacterial activity significantly. While specific data for 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid were not detailed in this study, the findings suggest a potential for further investigation into its derivatives .

Case Study 2: Safety Profile in Food Contact Applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.